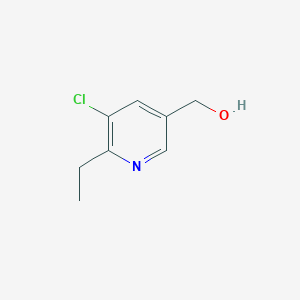
(5-chloro-6-ethylpyridin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-chloro-6-ethylpyridin-3-yl)methanol is a chemical compound with the molecular formula C8H10ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloro group at the 5th position, an ethyl group at the 6th position, and a hydroxymethyl group at the 3rd position on the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-chloro-6-ethylpyridin-3-yl)methanol typically involves the chlorination of 3-pyridinemethanol followed by the introduction of an ethyl group. One common method is the reaction of 3-pyridinemethanol with thionyl chloride to introduce the chloro group, followed by alkylation with ethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: (5-chloro-6-ethylpyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: (5-Chloro-6-ethyl-3-pyridinyl)carboxylic acid.
Reduction: 6-Ethyl-3-pyridinylmethanol.
Substitution: (5-Amino-6-ethyl-3-pyridinyl)methanol or (5-Thio-6-ethyl-3-pyridinyl)methanol.
Applications De Recherche Scientifique
(5-chloro-6-ethylpyridin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (5-chloro-6-ethylpyridin-3-yl)methanol involves its interaction with specific molecular targets. The chloro and ethyl groups on the pyridine ring can influence its binding affinity to enzymes and receptors. The hydroxymethyl group can participate in hydrogen bonding, enhancing its interaction with biological molecules. The exact pathways and targets depend on the specific application and the compound’s structural analogs.
Comparaison Avec Des Composés Similaires
- (5-Chloro-3-pyridinyl)methanol
- (5-Chloro-6-methyl-3-pyridinyl)methanol
- (5-Chloro-6-methoxypyridin-3-yl)methanol
Comparison: (5-chloro-6-ethylpyridin-3-yl)methanol is unique due to the presence of the ethyl group at the 6th position, which can influence its chemical reactivity and biological activity. Compared to (5-Chloro-3-pyridinyl)methanol, the ethyl group provides additional steric hindrance and hydrophobic interactions. The presence of different substituents in similar compounds can lead to variations in their chemical properties and applications.
Propriétés
Formule moléculaire |
C8H10ClNO |
|---|---|
Poids moléculaire |
171.62 g/mol |
Nom IUPAC |
(5-chloro-6-ethylpyridin-3-yl)methanol |
InChI |
InChI=1S/C8H10ClNO/c1-2-8-7(9)3-6(5-11)4-10-8/h3-4,11H,2,5H2,1H3 |
Clé InChI |
RZUDQAVWPJLVBE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=C(C=N1)CO)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














